6-Bromo-4-hydrazinylquinazoline
Overview
Description
6-Bromo-4-hydrazinylquinazoline is a chemical compound with the molecular formula C8H7BrN4. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6th position and a hydrazinyl group at the 4th position makes this compound unique and of interest in various fields of research, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydrazinylquinazoline typically involves the following steps:
Hydrazinylation: The hydrazinyl group is introduced at the 4th position through a reaction with hydrazine or hydrazine derivatives under appropriate conditions. This step often requires the use of a catalyst and controlled temperature to ensure the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrazinylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydrazinylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazinyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their biological and chemical properties.
Scientific Research Applications
6-Bromo-4-hydrazinylquinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydrazinylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with key residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its anticancer properties, where it can inhibit enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroquinazoline: Similar in structure but with a chlorine atom instead of a hydrazinyl group.
4-Hydrazinylquinazoline: Lacks the bromine atom at the 6th position.
6-Bromoquinazoline: Lacks the hydrazinyl group at the 4th position.
Uniqueness
6-Bromo-4-hydrazinylquinazoline is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(6-bromoquinazolin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBSQIOBRKNMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352548 | |
Record name | 6-bromo-4-hydrazinylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307529-02-8 | |
Record name | 6-bromo-4-hydrazinylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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